Cas no 1482766-12-0 (4-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide)

4-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
- 1H-Pyrazole-3-carboxamide, 4-amino-N-cyclohexyl-1-ethyl-N-methyl-
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- Inchi: 1S/C13H22N4O/c1-3-17-9-11(14)12(15-17)13(18)16(2)10-7-5-4-6-8-10/h9-10H,3-8,14H2,1-2H3
- InChI Key: HKEHJDFOJQADEK-UHFFFAOYSA-N
- SMILES: N1(CC)C=C(N)C(C(N(C2CCCCC2)C)=O)=N1
4-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB554472-250 mg |
4-Amino-N-cyclohexyl-1-ethyl-n-methyl-1H-pyrazole-3-carboxamide; . |
1482766-12-0 | 250MG |
€381.10 | 2022-03-01 | ||
abcr | AB554472-100 mg |
4-Amino-N-cyclohexyl-1-ethyl-n-methyl-1H-pyrazole-3-carboxamide; . |
1482766-12-0 | 100MG |
€281.90 | 2022-03-01 | ||
abcr | AB554472-500 mg |
4-Amino-N-cyclohexyl-1-ethyl-n-methyl-1H-pyrazole-3-carboxamide; . |
1482766-12-0 | 500MG |
€528.40 | 2022-03-01 | ||
abcr | AB554472-1 g |
4-Amino-N-cyclohexyl-1-ethyl-n-methyl-1H-pyrazole-3-carboxamide; . |
1482766-12-0 | 1g |
€676.70 | 2022-03-01 |
4-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide Related Literature
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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5. Book reviews
Additional information on 4-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
Research Brief on 4-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide (CAS: 1482766-12-0)
4-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide (CAS: 1482766-12-0) is a pyrazole derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of several studies aimed at exploring its pharmacological properties, mechanism of action, and potential as a lead compound in drug discovery.
Recent studies have focused on the synthesis and optimization of 4-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide to enhance its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits significant inhibitory activity against a range of kinase enzymes, which are often implicated in cancer and inflammatory diseases. The study utilized a combination of molecular docking and in vitro assays to elucidate the binding interactions of the compound with its target kinases, revealing a high affinity for the ATP-binding sites.
Another key area of research involves the compound's potential as a modulator of protein-protein interactions (PPIs). A 2022 study in Nature Chemical Biology highlighted the ability of 4-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide to disrupt specific PPIs involved in neurodegenerative diseases. The researchers employed advanced biophysical techniques, including surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR), to characterize the compound's interaction with target proteins. These findings suggest that the compound could serve as a valuable tool for probing PPI networks and developing novel therapeutics.
In addition to its kinase and PPI-modulating activities, 4-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide has also been investigated for its potential in antimicrobial applications. A recent preprint on bioRxiv (2023) reported that the compound exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to interfere with bacterial cell wall synthesis, as evidenced by electron microscopy and proteomic analyses.
Despite these promising findings, challenges remain in the development of 4-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide as a therapeutic agent. Issues such as metabolic stability, toxicity, and formulation need to be addressed through further preclinical studies. However, the compound's versatility and unique pharmacophore make it a compelling candidate for continued investigation. Future research directions may include the development of analogs with improved pharmacokinetic properties and the exploration of combination therapies to enhance efficacy.
In conclusion, 4-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide (CAS: 1482766-12-0) represents a promising scaffold in medicinal chemistry with diverse therapeutic potential. Its ability to target multiple biological pathways underscores its value as a tool for both basic research and drug discovery. As the field advances, further studies will be essential to fully realize the clinical potential of this compound.
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